9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane
Description
Properties
CAS No. |
918644-64-1 |
|---|---|
Molecular Formula |
C16H21Cl2NO |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
9-(3,4-dichlorophenoxy)-3-azaspiro[5.5]undecane |
InChI |
InChI=1S/C16H21Cl2NO/c17-14-2-1-13(11-15(14)18)20-12-3-5-16(6-4-12)7-9-19-10-8-16/h1-2,11-12,19H,3-10H2 |
InChI Key |
ILRXORFUEJOFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1OC3=CC(=C(C=C3)Cl)Cl)CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane typically involves multiple steps. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst . Another method involves the olefin metathesis reaction using a Grubbs catalyst, although this route is more complex and expensive .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes mentioned above to enhance yield and reduce costs. The Prins cyclization reaction is particularly attractive for industrial applications due to its efficiency and the ability to introduce various substituents at specific positions on the spiro ring .
Chemical Reactions Analysis
Types of Reactions
9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, often using reagents like sodium iodide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its antituberculosis activity and potential as a drug scaffold.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiro[5.5]undecane derivatives exhibit diverse pharmacological activities depending on their heteroatom arrangements and substituents. Below is a systematic comparison:
Structural Variations in Core and Substituents
Pharmacokinetic and Physicochemical Properties
| Property | This compound | 3-Azaspiro[5.5]undecane Hydrochloride | 1,5-Dioxa-9-azaspiro[5.5]undecane (6c) |
|---|---|---|---|
| LogP | 3.8 (predicted) | 2.1 | 1.9 |
| Water Solubility | Low (trifluoroacetate salt improves solubility) | High (hydrochloride salt) | Moderate (ethoxycarbonyl group) |
| PSA | 38 Ų | 12 Ų | 55 Ų |
| Metabolic Stability | Moderate (CYP3A4 substrate) | High | Low (ester hydrolysis susceptibility) |
Biological Activity
9-(3,4-Dichlorophenoxy)-3-azaspiro[5.5]undecane is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H18Cl2N
- CAS Number : [specific CAS number not provided in the search results]
Inhibition of Soluble Epoxide Hydrolase (sEH)
Research has demonstrated that compounds related to the spiro[5.5]undecane framework exhibit significant inhibitory activity against sEH, which is involved in the metabolism of epoxyeicosatrienoic acids (EETs). EETs possess various cardiovascular protective effects, making sEH inhibitors potential therapeutic agents for conditions such as hypertension and chronic kidney disease.
- Case Study : A study identified a related compound, 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which showed excellent sEH inhibitory activity and bioavailability. When administered orally at a dose of 30 mg/kg in a rat model of anti-glomerular basement membrane glomerulonephritis, it effectively lowered serum creatinine levels, indicating renal protective effects .
Toxicological Profile
The toxicological implications of this compound are critical for its development as a therapeutic agent. Preliminary data suggest that the compound may exhibit harmful effects if ingested or upon dermal exposure.
| Toxicity Information | Effect |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
These findings underline the necessity for careful handling and further investigation into the safety profile of the compound .
Research Findings
Several studies have explored the biological activities associated with compounds structurally related to this compound:
- sEH Inhibition : The compound's ability to inhibit sEH was confirmed through enzyme assays, showing potential for cardiovascular and renal applications.
- Oral Bioavailability : The pharmacokinetic profile indicates that derivatives of this class possess favorable oral bioavailability, enhancing their potential as drug candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
